3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is used in several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in catalysis and material science for developing new materials and improving existing processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiazolidine derivatives, such as:
3-Fluorofentanyl: A fentanyl analogue with a similar piperidine structure.
3-Furanylfentanyl: Another fentanyl analogue with a furanyl group.
2-Fluoroisobutyrfentanyl: A compound with a similar fluoro-substituted phenyl group.
Uniqueness
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine-2,4-dione moiety, in particular, contributes to its versatility in various applications.
Properties
IUPAC Name |
3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBEYWWWBMSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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